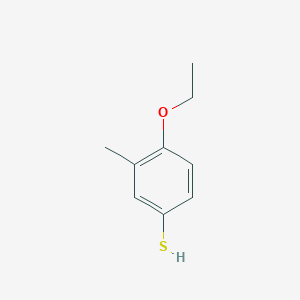

4-Ethoxy-3-methylbenzenethiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Ethoxy-3-methylbenzenethiol is an organic compound with the molecular formula C9H12OS. It is a derivative of benzenethiol, where the benzene ring is substituted with an ethoxy group at the fourth position and a methyl group at the third position. This compound is known for its distinctive sulfur-containing functional group, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Ethoxy-3-methylbenzenethiol can be synthesized through various methods. One common approach involves the ethoxylation of 3-methylbenzenethiol. This reaction typically requires the use of ethyl iodide and a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl iodide.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethoxy-3-methylbenzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Substitution: The ethoxy and methyl groups can participate in electrophilic aromatic substitution reactions.

Reduction: The thiol group can be reduced to form the corresponding sulfide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Substitution: Halogenated or nitrated derivatives.

Reduction: Corresponding sulfides.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1.1 Organic Synthesis

4-Ethoxy-3-methylbenzenethiol serves as a versatile building block in organic synthesis. Its thiol group allows for the formation of sulfur-containing compounds through various reactions, including oxidation to disulfides or sulfonic acids and substitution reactions leading to halogenated or nitrated derivatives. The compound's structure facilitates its use in multi-step synthetic processes, essential for developing complex organic molecules.

1.2 Mechanistic Insights

The reactivity of this compound is primarily influenced by the presence of the thiol group, which can form covalent bonds with other molecules. The ethoxy and methyl substituents modify the electronic properties of the compound, enhancing its reactivity in nucleophilic attacks and electrophilic substitutions.

| Reaction Type | Major Products Formed |

|---|---|

| Oxidation | Disulfides, sulfonic acids |

| Substitution | Halogenated derivatives, nitrated products |

| Reduction | Corresponding sulfides |

Biological Applications

2.1 Protein-Thiol Interactions

The thiol group in this compound enables it to interact with biological molecules, making it valuable for studying protein-thiol interactions. This property is significant in biochemical research where understanding the role of thiols in enzyme activity and redox biology is crucial.

2.2 Drug Development

Given its ability to form stable covalent bonds with proteins, this compound can be explored for potential drug development applications. Thiol-containing compounds are often investigated for their roles as active pharmaceutical ingredients (APIs) due to their reactivity with biological targets .

Industrial Applications

3.1 Specialty Chemicals Production

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its unique properties allow it to serve as an intermediate in synthesizing various industrial compounds, contributing to sectors such as agrochemicals and pharmaceuticals.

3.2 Material Science

Research into materials science has shown that compounds like this compound can be used to create new materials with specific electronic or structural properties. This application is particularly relevant in developing advanced materials for electronics and nanotechnology.

Case Study 1: Synthesis of Biologically Active Compounds

A study demonstrated the utility of this compound as a precursor in synthesizing biologically active natural products. By modifying the benzene ring structure through nucleophilic substitutions, researchers were able to create compounds with enhanced pharmacological profiles .

Case Study 2: Thiol Reactivity in Drug Design

Another investigation focused on the reactivity of thiols in drug design, highlighting how this compound could be employed to develop new drugs targeting specific enzymes involved in disease pathways. The study emphasized the importance of understanding thiol interactions for optimizing drug efficacy .

Wirkmechanismus

The mechanism of action of 4-Ethoxy-3-methylbenzenethiol involves its thiol group, which can form covalent bonds with other molecules. This reactivity is crucial in various chemical and biological processes. The ethoxy and methyl groups influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methoxy-3-methylbenzenethiol: Similar structure but with a methoxy group instead of an ethoxy group.

4-Ethoxybenzenethiol: Lacks the methyl group at the third position.

3-Methylbenzenethiol: Lacks the ethoxy group at the fourth position.

Uniqueness

4-Ethoxy-3-methylbenzenethiol is unique due to the combination of its ethoxy and methyl substituents, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions, making it a valuable compound in various applications.

Biologische Aktivität

4-Ethoxy-3-methylbenzenethiol, also known as a thiophenol derivative, is an organic compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₉H₁₂OS

- Molecular Weight : 168.25 g/mol

This compound features an ethoxy group and a methyl group on a benzene ring, with a thiol (-SH) functional group. The presence of these functional groups contributes to its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antioxidant Activity : The thiol group can donate electrons, neutralizing free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can affect cellular functions.

- Receptor Modulation : The compound could interact with certain receptors, influencing signaling pathways related to inflammation and cell growth.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study conducted on several thiophenol derivatives demonstrated that this compound showed significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Anticancer Properties

In vitro studies have suggested that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines by activating caspase pathways, which are crucial for programmed cell death. This effect was particularly noted in breast cancer cell lines, where the compound showed a dose-dependent response .

Study on Antimicrobial Effects

In a comparative study involving various benzenethiols, this compound was tested for its antibacterial efficacy using the disk diffusion method. The results indicated a notable zone of inhibition against E. coli and S. aureus, highlighting its potential as an antibacterial agent .

| Compound Name | Zone of Inhibition (mm) | MIC (µg/ml) |

|---|---|---|

| This compound | 15 | 50 |

| Control (Ciprofloxacin) | 25 | 10 |

Study on Anticancer Activity

A recent investigation into the anticancer potential of thiophenols included this compound. The study utilized MTT assays to evaluate cell viability in various cancer cell lines. The findings revealed that at concentrations above 100 µM, the compound significantly reduced cell viability in MCF-7 breast cancer cells .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 80 |

| 100 | 50 |

| 200 | 20 |

Eigenschaften

IUPAC Name |

4-ethoxy-3-methylbenzenethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-3-10-9-5-4-8(11)6-7(9)2/h4-6,11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLFPBRRLSUFXCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.